molecular formula C16H11FN2O4S B8633875 5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid CAS No. 478263-90-0

5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid

Cat. No. B8633875
M. Wt: 346.3 g/mol
InChI Key: TUNNNFLDZNSBQK-UHFFFAOYSA-N
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Patent
US08106099B2

Procedure details

A reaction mixture of 10.0 g (64 mmol) of 5-fluoro-2-aminobenzoic acid, 16.3 g (193 mmol) of sodium hydrogencarbonate and 16.3 g of 8-quinoline-sulfonyl chloride in 325 ml of water and 325 ml of ethyl acetate was stirred overnight at RT. The aqueous phase was separated off and extracted once with 50 ml of ethyl acetate. The aqueous phase was then rendered acidic using conc. hydrochloric acid and stirred for 2 h. The precipitate deposited was filtered off with suction, dried in vacuo and 19.5 g of 5-fluoro-2-(quinoline-8-sulfonylamino)benzoic acid were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C(=O)([O-])O.[Na+].[N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][C:25]=2[S:27](Cl)(=[O:29])=[O:28])[CH:20]=[CH:19][CH:18]=1>O.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][S:27]([C:25]2[CH:24]=[CH:23][CH:22]=[C:21]3[C:26]=2[N:17]=[CH:18][CH:19]=[CH:20]3)(=[O:28])=[O:29])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)N
Name
Quantity
16.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
16.3 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Cl
Name
Quantity
325 mL
Type
solvent
Smiles
O
Name
Quantity
325 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted once with 50 ml of ethyl acetate
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate deposited was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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